

Physical and chemical characteristics of TBT Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tributyltin bromide

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An In-depth Technical Guide to **Tributyltin Bromide** (TBT Bromide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin Bromide (TBT Bromide), also known as Bromotributyltin, is an organotin compound with the chemical formula $(C_4H_9)_3SnBr$. As a member of the tributyltin (TBT) family, it is characterized by three butyl groups covalently bonded to a central tin atom.[1] TBT compounds have seen wide application as biocides, particularly in marine antifouling paints, wood preservatives, and as fungicides in various industrial processes.[2][3][4] In the realm of organic chemistry, **Tributyltin Bromide** serves as a valuable reagent for introducing the tributylstannyl group in various synthetic transformations, including coupling reactions.[5]

However, the extensive use of TBT compounds has led to significant environmental concerns due to their high toxicity to non-target aquatic organisms, persistence in sediments, and potential for bioaccumulation.[1][2][6] TBT is also recognized as a potent endocrine-disrupting chemical, impacting reproductive and developmental processes in various species.[1][7] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, biological activity, and safety considerations for **Tributyltin Bromide**, intended for professionals in research and development.

Physical Characteristics

Tributyltin Bromide is a clear, colorless to pale yellow liquid at room temperature.^[5] It is characterized by its high density relative to water and a high boiling point, often requiring vacuum distillation for purification.^{[8][9]} Its physical properties are critical for its handling, storage, and application in various experimental setups.

Property	Value	Source(s)
CAS Number	1461-23-0	^{[8][9]}
EC Number	215-959-2	^{[8][9]}
Molecular Formula	C ₁₂ H ₂₇ BrSn	^[9]
Molecular Weight	369.96 g/mol	^{[8][9][10]}
Appearance	Clear, colorless to pale yellow liquid	^[5]
State at Room Temp.	Liquid	^{[5][6]}
Melting Point	<0°C	^{[9][11]}
Boiling Point	120-122 °C at 2 mmHg163 °C at 12 mmHg	^{[8][9][11]}
Density	1.338 g/mL at 25 °C	^{[8][9]}
Refractive Index (n _{20/D})	1.507	^[8]
Flash Point	113 °C (235.4 °F) - closed cup	^[8]
Vapor Pressure	0.00181 mmHg at 25 °C	^[9]

Chemical Characteristics

The chemical behavior of **Tributyltin Bromide** is dictated by the nature of the carbon-tin and tin-bromine bonds. The three bulky butyl groups provide steric hindrance, which contributes to the compound's relative stability while also influencing its reactivity in chemical synthesis.^[5]

Property	Description	Source(s)
Solubility	Sources conflict on water solubility. It is generally considered to have low water solubility, a common trait for TBT compounds.[1][6] It does not mix with water and is denser, causing it to sink.[6] However, some sources suggest solubility in polar solvents like methanol and ethanol.[5] It is miscible with many organic solvents.[12]	[1][5][6][12]
Stability	Considered stable under normal conditions.[6] Slow breakdown can occur in the presence of oxygen, light, or heat.[13]	[6][13]
Reactivity	Reacts with strong acids, bases, and oxidizing agents.[6] It is sensitive to moisture.[9] Used as a reagent in organic synthesis, particularly in electrophilic substitution and Stille cross-coupling reactions.[5]	[5][6][9]
Log K _{ow}	3.19 – 3.84 (for TBT compounds)	[1]

Synthesis and Experimental Protocols

Synthesis of Tributyltin Bromide

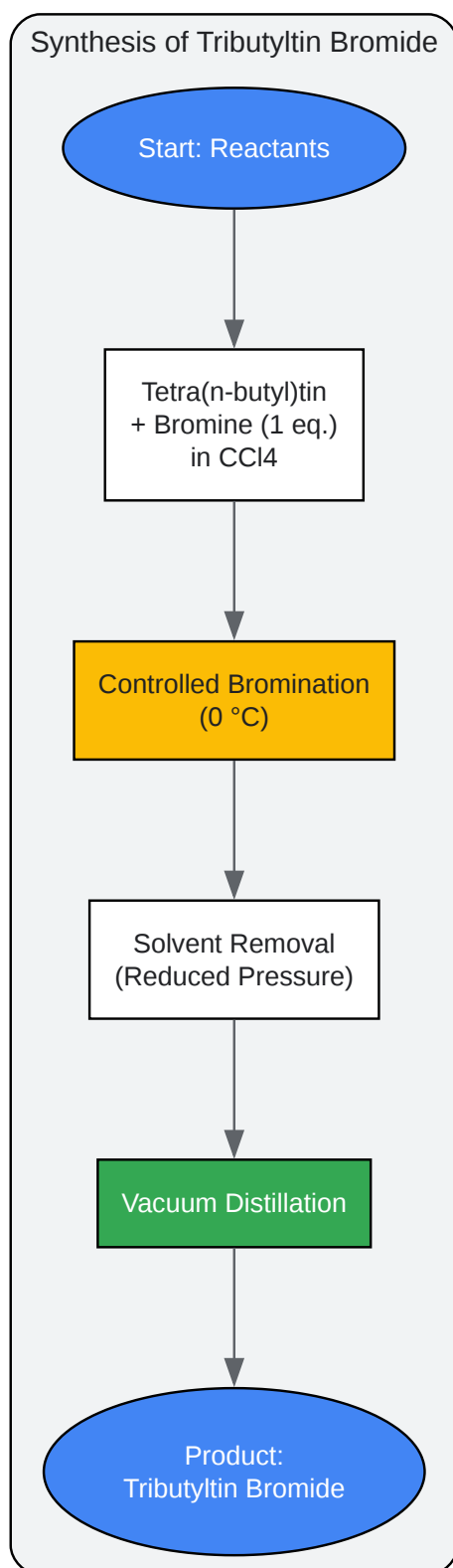
Tributyltin Bromide can be conveniently synthesized from other organotin precursors. A common laboratory-scale method involves the reaction of a tetraalkyltin compound with

bromine or the conversion from the corresponding organotin chloride.[9][14]

Methodology: Synthesis from Tetra(n-butyl)tin

A general, one-step synthesis involves the controlled bromination of Tetra(n-butyl)tin.

- **Reaction Setup:** Charge a dry, round-bottomed flask with Tetra(n-butyl)tin dissolved in a dry, inert solvent such as carbon tetrachloride under a nitrogen atmosphere.[14]
- **Cooling:** Cool the reaction mixture to approximately 0 °C using an ice-water bath to control the exothermic reaction.[14]
- **Bromine Addition:** Add a solution of bromine (1 molar equivalent) in the same solvent dropwise to the cooled mixture. The disappearance of the bromine color indicates the reaction is proceeding.[14]
- **Reaction Monitoring:** Monitor the reaction to ensure the addition of only one equivalent of bromine to prevent the formation of di-n-butyltin dibromide.
- **Workup:** After the addition is complete, the solvent can be removed under reduced pressure.
- **Purification:** The resulting crude **Tributyltin Bromide** can be purified by vacuum distillation to yield the final product.[8]



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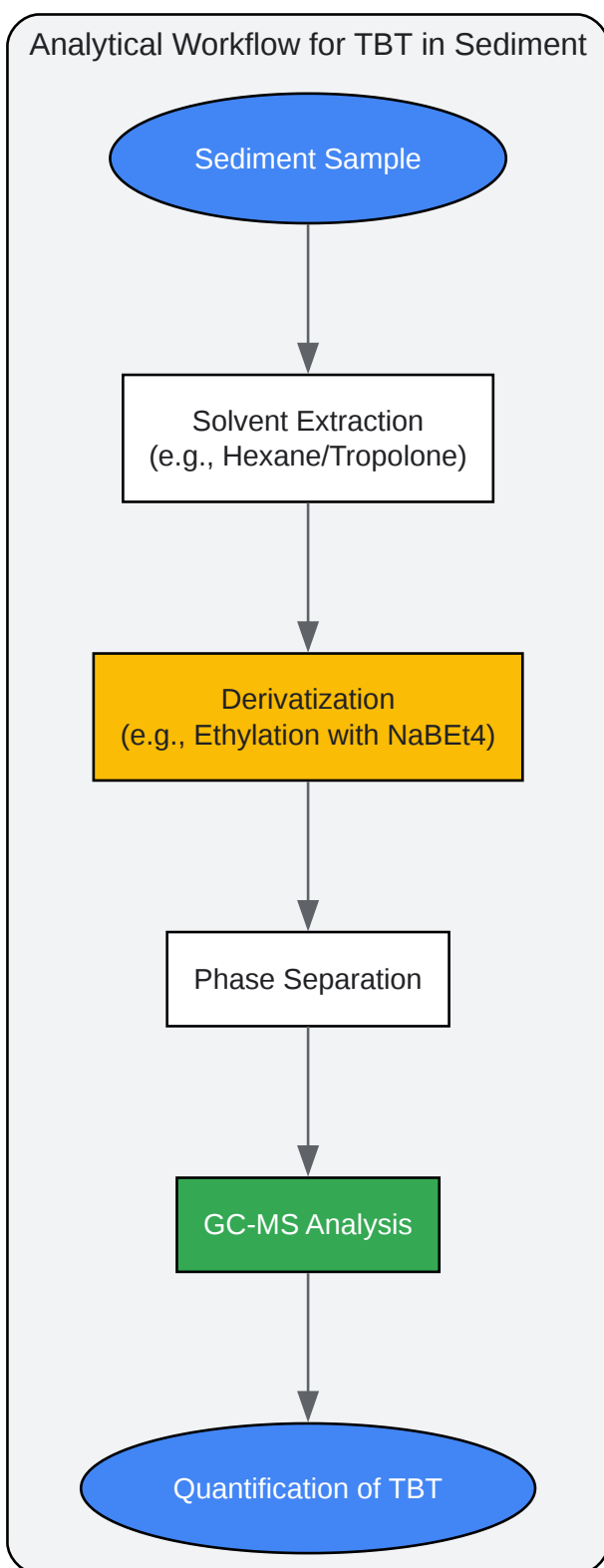
Caption: General workflow for the synthesis of **Tributyltin Bromide**.

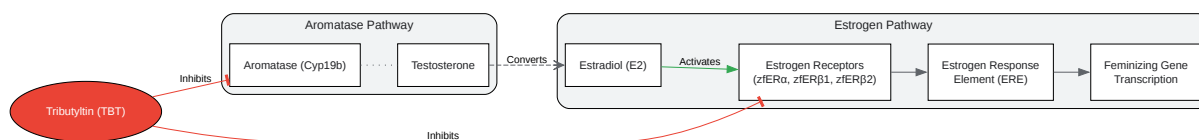
Analytical Protocol: Determination in Environmental Samples

The quantification of TBT Bromide and other organotin compounds in environmental matrices like water and sediment is crucial for monitoring contamination. The protocol typically involves extraction, derivatization to increase volatility, and analysis by gas chromatography.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology: GC-MS Analysis of TBT in Sediment

- **Sample Preparation:** A known mass of the sediment sample (e.g., certified reference material PACS-2) is placed in a centrifuge tube.[\[17\]](#)
- **Spiking (for Isotope Dilution):** For high-accuracy methods like isotope dilution mass spectrometry (ID-MS), the sample is spiked with an isotopically enriched standard (e.g., ^{119}Sn -enriched TBT).[\[17\]](#)
- **Extraction:** The organotin compounds are extracted from the sediment matrix using an appropriate solvent, often with a complexing agent like tropolone in a nonpolar solvent (e.g., hexane) and acidification.[\[18\]](#) Sonication or mechanical shaking is used to ensure efficient extraction.
- **Derivatization:** The extracted TBT, which is not volatile enough for GC analysis, is derivatized. A common method is ethylation using sodium tetraethylborate (NaBEt_4), which converts the ionic species into more volatile ethylated derivatives.[\[15\]](#)[\[17\]](#)
- **Phase Separation:** The derivatized compounds in the organic layer are separated from the aqueous phase.
- **GC-MS Analysis:** The organic extract is injected into a Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS). The GC separates the different organotin compounds, and the MS provides detection and quantification.[\[17\]](#)





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- To cite this document: BenchChem. [Physical and chemical characteristics of TBT Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074636#physical-and-chemical-characteristics-of-tbt-bromide]

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